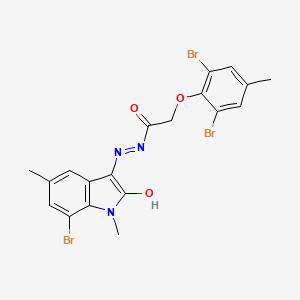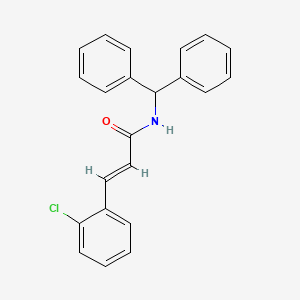
3-(2-biphenylyloxy)-N,N-diethyl-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-biphenylyloxy)-N,N-diethyl-1-propanamine, also known as buphenine, is a chemical compound that belongs to the class of centrally acting muscle relaxants. It was first synthesized in the 1950s and has since been studied extensively for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 3-(2-biphenylyloxy)-N,N-diethyl-1-propanamine is not fully understood. However, it is believed to act on the central nervous system by inhibiting the transmission of nerve impulses in the spinal cord. This leads to muscle relaxation and a reduction in muscle spasms and stiffness.
Biochemical and Physiological Effects:
Buphenine has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(2-biphenylyloxy)-N,N-diethyl-1-propanamine in lab experiments is its ability to induce muscle relaxation, making it useful in studies of muscle physiology. However, its mechanism of action is not fully understood, which may limit its usefulness in some experiments. Additionally, 3-(2-biphenylyloxy)-N,N-diethyl-1-propanamine has a relatively short half-life, which may make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 3-(2-biphenylyloxy)-N,N-diethyl-1-propanamine. One area of interest is its potential use in the treatment of Parkinson's disease and other neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, 3-(2-biphenylyloxy)-N,N-diethyl-1-propanamine's antioxidant properties may make it useful in the treatment of various oxidative stress-related diseases. Further studies are needed to explore these potential applications.
Synthesemethoden
Buphenine can be synthesized through the reaction of 2-biphenylol with diethylaminoethanol and 1-chloropropane. The reaction is carried out under reflux in the presence of potassium carbonate as a catalyst. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Buphenine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have muscle relaxant properties, making it useful in the treatment of muscle spasms and stiffness. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
N,N-diethyl-3-(2-phenylphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-3-20(4-2)15-10-16-21-19-14-9-8-13-18(19)17-11-6-5-7-12-17/h5-9,11-14H,3-4,10,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJBMHKCDQMMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=CC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5101232.png)
![2,4-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5101235.png)

![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5101241.png)


![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B5101268.png)
![2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5101276.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5101282.png)

![4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B5101299.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5101317.png)
![2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5101324.png)